molecular formula C14H18F2N2O B7530420 N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide

Cat. No. B7530420
M. Wt: 268.30 g/mol
InChI Key: VBBKHZAXIMSSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide, also known as DFP-10825, is a novel compound that has gained attention in the scientific community for its potential applications in research. It is a piperidine derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide involves its binding to sigma-1 receptors, which are located in various regions of the brain, including the hippocampus, cortex, and striatum. This binding results in the modulation of various cellular functions, including the regulation of intracellular calcium levels, the inhibition of voltage-gated potassium channels, and the activation of various signaling pathways. These effects ultimately lead to the neuroprotective and anxiolytic effects of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide.
Biochemical and Physiological Effects:
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide has been found to have various biochemical and physiological effects, particularly in the brain. It has been shown to increase the levels of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are involved in promoting neuronal survival and growth. N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide has also been found to modulate various neurotransmitter systems, including the dopamine, serotonin, and glutamate systems, which are involved in regulating mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide in lab experiments is its high affinity for sigma-1 receptors, which allows for the selective modulation of these receptors without affecting other cellular functions. This makes it a valuable tool for studying the role of sigma-1 receptors in various cellular processes. However, one of the limitations of using N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide is its potential toxicity, particularly at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.

Future Directions

There are several future directions for the research on N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to determine its efficacy in these diseases and to identify the optimal dosing and administration regimens. Another area of interest is its potential as a treatment for depression and anxiety disorders. Clinical trials are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to elucidate the mechanisms underlying its neuroprotective and anxiolytic effects, as well as its potential for modulating other cellular functions.

Synthesis Methods

The synthesis of N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide involves a multi-step process that begins with the reaction of 3,4-difluorobenzaldehyde with piperidine in the presence of a base. This results in the formation of 1-(3,4-difluorophenyl)-4-piperidinylmethanol, which is then treated with acetic anhydride to yield N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide. The final product is then purified using column chromatography.

Scientific Research Applications

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide has been found to have potential applications in various scientific research areas, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in modulating various cellular functions, including calcium signaling, neurotransmitter release, and cell survival. N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O/c1-10(19)17-12-4-6-18(7-5-12)9-11-2-3-13(15)14(16)8-11/h2-3,8,12H,4-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBKHZAXIMSSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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